N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a sulfonamide group. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, and high yields (80-95%) can be achieved .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzothiazole and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxamide: Studied for its potential as an anti-inflammatory agent.
N-(1,3-benzothiazol-2-yl)benzamide: Investigated for its neuroprotective effects.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide stands out due to its unique combination of a benzothiazole ring and a sulfonamide group, which imparts a distinct set of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14(26-31(28,29)18-6-4-5-16(23)13-18)21(27)24-17-11-9-15(10-12-17)22-25-19-7-2-3-8-20(19)30-22/h2-14,26H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIVDYRWMWTQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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